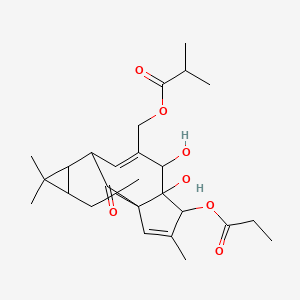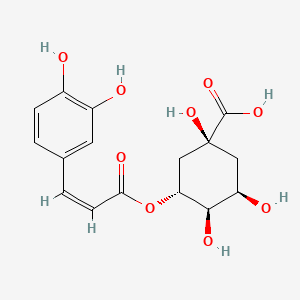
cis-Chlorogenic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Chlorogenic acid is an organic compound belonging to the class of quinic acids and derivatives. These compounds contain a quinic acid moiety, which is a cyclitol made up of a cyclohexane ring that bears four hydroxyl groups at positions 1, 3, 4, and 5, as well as a carboxylic acid at position 1 . This compound is a phenolic compound widely distributed in various plant-derived products and is known for its potent antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: cis-Chlorogenic acid can be synthesized through the esterification of caffeic acid and quinic acid. This reaction typically involves the use of hydroxyl cinnamoyl-CoA:quinate hydroxyl cinnamoyl transferase (HQT) as a catalyst . Another method involves the esterification of chlorogenic acid with methanol over Amberlite IR120-H to obtain methyl chlorogenate .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as coffee beans and certain higher plants. The extraction process includes methods like accelerated solvent extraction, microwave-assisted solvent extraction, and focused ultrasound-assisted solvent extraction .
Análisis De Reacciones Químicas
Types of Reactions: cis-Chlorogenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Due to its catechol moiety and extended side chain conjugation, it easily forms a resonance-stabilized phenoxy radical, accounting for its powerful antioxidant potential .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives such as methyl chlorogenate and other esterified forms .
Aplicaciones Científicas De Investigación
cis-Chlorogenic acid has a wide range of scientific research applications due to its diverse biological activities. It is used in chemistry for its antioxidant properties, in biology for its role in plant stress responses, and in medicine for its antiviral, antibacterial, antifungal, and anticarcinogenic effects . Additionally, it is being studied for its potential in treating oxidative stress-related human pathologies such as cancer, diabetes, cardiovascular, and inflammatory diseases .
Mecanismo De Acción
The mechanism of action of cis-Chlorogenic acid involves its ability to form a resonance-stabilized phenoxy radical, which accounts for its antioxidant potential . It targets various molecular pathways, including those involved in the response to oxidative stress, metabolic processes, and cell communication . The compound also interacts with enzymes like glucose-6-phosphatase, influencing glucose metabolism .
Comparación Con Compuestos Similares
cis-Chlorogenic acid is part of the chlorogenic acids family, which includes other compounds like 1,3-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid, and 4,5-dicaffeoylquinic acid . These compounds share similar antioxidant properties but differ in their specific biological activities and stability. For example, 1,3-dicaffeoylquinic acid is known for its role in lignin biosynthesis, while 3,5-dicaffeoylquinic acid has been studied for its antiviral properties .
Propiedades
Número CAS |
15016-60-1 |
|---|---|
Fórmula molecular |
C16H18O9 |
Peso molecular |
354.31 g/mol |
Nombre IUPAC |
(1S,3R,4R,5R)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2-/t11-,12-,14-,16+/m1/s1 |
Clave InChI |
CWVRJTMFETXNAD-XYXZIBEBSA-N |
SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
SMILES isomérico |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C\C2=CC(=C(C=C2)O)O)O)O |
SMILES canónico |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Key on ui other cas no. |
327-97-9 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


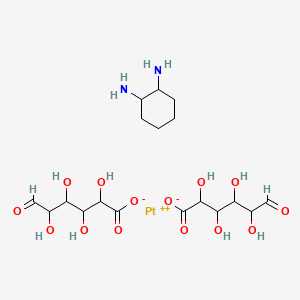
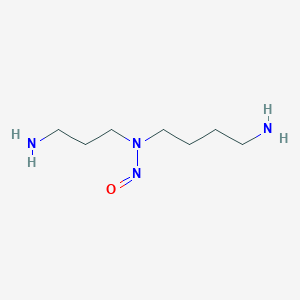
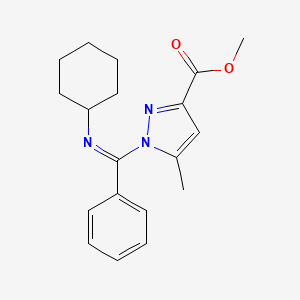
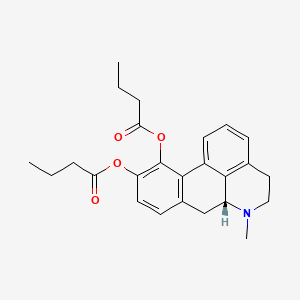
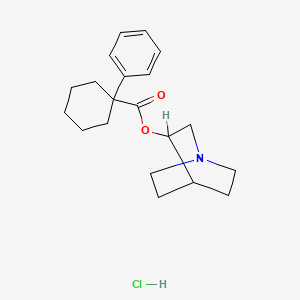
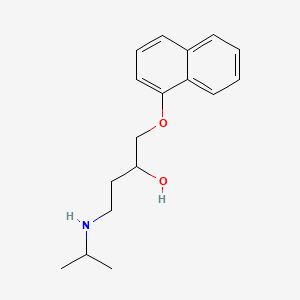
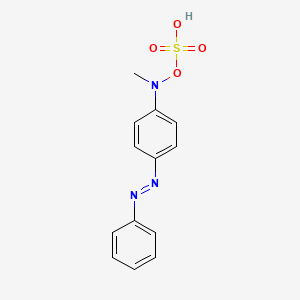
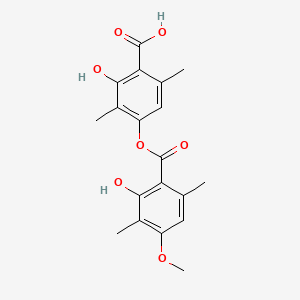
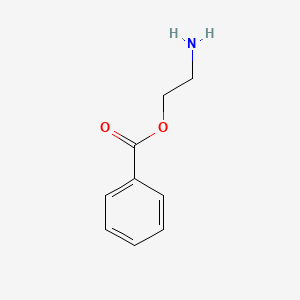
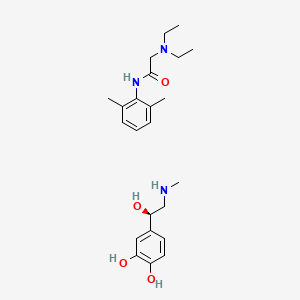
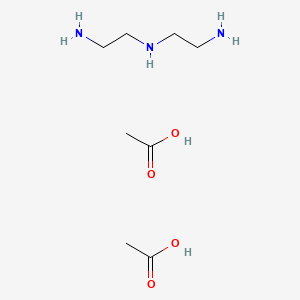
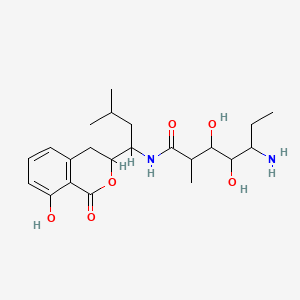
![4-Chlorophenol;5-methyl-2-propan-2-ylcyclohexan-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/new.no-structure.jpg)
